Cyclohexenol, acetate

Molecular identity Procurement integrity Analytical chemistry

Cyclohexenol, acetate (CAS 31901‑95‑8) is formally registered as acetic acid—cyclohexen‑1‑ol (1:1), a molecular complex with formula C₈H₁₄O₃ and molecular mass 158.19 g·mol⁻¹. This distinguishes it from the dehydrated ester 1‑cyclohexenyl acetate (CAS 1424‑22‑2; C₈H₁₂O₂; 140.18 g·mol⁻¹).

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 31901-95-8
Cat. No. B14696683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexenol, acetate
CAS31901-95-8
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CCC(=CC1)O
InChIInChI=1S/C6H10O.C2H4O2/c7-6-4-2-1-3-5-6;1-2(3)4/h4,7H,1-3,5H2;1H3,(H,3,4)
InChIKeyMDLDVJFJSMENQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexenol, Acetate (CAS 31901-95-8) – Structural Identity and Procurement Baseline for the Acetic Acid–Cyclohexenol Complex


Cyclohexenol, acetate (CAS 31901‑95‑8) is formally registered as acetic acid—cyclohexen‑1‑ol (1:1), a molecular complex with formula C₈H₁₄O₃ and molecular mass 158.19 g·mol⁻¹ . This distinguishes it from the dehydrated ester 1‑cyclohexenyl acetate (CAS 1424‑22‑2; C₈H₁₂O₂; 140.18 g·mol⁻¹) [1]. The complex retains the elements of acetic acid plus cyclohexenol, whereas the ester is a covalent carboxylate. This fundamental compositional difference has direct consequences for reactivity, hydrolysis behaviour, and shipping‑classification, making precise CAS‑level identification mandatory for procurement.

Why Cyclohexenol, Acetate (31901-95-8) Cannot Be Interchanged with 1-Cyclohexenyl Acetate or Cyclohexyl Acetate


Substituting the acetic acid–cyclohexenol complex (C₈H₁₄O₃) with the ester 1‑cyclohexenyl acetate (C₈H₁₂O₂) or the fully saturated cyclohexyl acetate (C₈H₁₄O₂) introduces a different molecular entity that differs in formula, mass, hydrolytic lability, and boiling point [1]. In catalytic asymmetric transformations, the enol‑ester character of 1‑cyclohexenyl acetate is essential for Pd‑catalysed kinetic resolution, delivering selectivity factors (S) up to 12–72 [2][3]; the complex cannot participate in the same oxidative‑addition manifold. The three compounds are therefore not functionally interchangeable in synthetic chemistry or fragrance‑formulation contexts [4].

Product-Specific Quantitative Evidence Guide for Cyclohexenol, Acetate (CAS 31901-95-8)


Molecular Formula and Mass Differentiate the Acetic Acid Complex from the Covalent Ester

Cyclohexenol, acetate (CAS 31901‑95‑8) is the 1:1 acetic acid–cyclohexen‑1‑ol complex (C₈H₁₄O₃, MW 158.19), whereas the frequently confused ester 1‑cyclohexenyl acetate (CAS 1424‑22‑2) is C₈H₁₂O₂ (MW 140.18) [1]. The complex contains two additional hydrogen atoms and one additional oxygen, resulting in a mass difference of +18.01 Da and a computed LogP of 2.09 (complex) vs. 2.01 (ester) [1][2].

Molecular identity Procurement integrity Analytical chemistry

Kinetic Resolution Selectivity Factor (S) of the Ester Highlights the Functional Gap to the Complex

In Pd‑catalysed allylic alkylation, the ester 1‑cyclohexenyl acetate undergoes kinetic resolution with a selectivity factor S = 12–72, depending on the ligand system [1][2]. The SUPRAphos‑based Pd catalyst achieves S = 12, with >99% ee for one enantiomer at >60% conversion and a turnover frequency (TOF) of 450 h⁻¹ [1]. The Gais system reports S = 72 ± 19 for cyclohexenyl acetate with KSAc [2]. These catalytic manifolds rely on the enol‑ester π‑allyl pathway; the acetic acid–cyclohexenol complex (CAS 31901‑95‑8) lacks the requisite enol‑ester structure and therefore cannot enter the catalytic cycle.

Asymmetric catalysis Kinetic resolution Enantioselective synthesis

Acid-Catalysed Acetylation Reactivity of Cyclohexenyl Acetate: A Classic Comparator Study

Jeffery and Satchell directly compared the acid‑catalysed acetylation rates of isopropenyl acetate, cyclohexenyl acetate, and α‑acetoxystyrene in aqueous dioxane at 25 °C [1]. Cyclohexenyl acetate (the ester) displayed intermediate reactivity, with the second‑order rate constant for acetylation of water being approximately 0.5‑fold that of isopropenyl acetate and 3‑fold that of α‑acetoxystyrene. The study quantifies the leaving‑group ability of the cyclohexenyl moiety relative to vinylogous systems. The acetic acid–cyclohexenol complex (CAS 31901‑95‑8) would behave as a simple carboxylic acid/alcohol mixture and not as an acylating agent, fundamentally altering reactivity.

Acylation kinetics Enol ester reactivity Physical organic chemistry

Physical-Property Divergence Between the Complex and the Ester: Boiling Point and Density

The ester 1‑cyclohexenyl acetate boils at 76–77 °C (17 mm Hg) with a density of 0.998 g·mL⁻¹ at 25 °C . The acetic acid–cyclohexenol complex (31901‑95‑8) has no reported boiling point in authoritative databases, consistent with its nature as a dissociable complex rather than a discrete covalent compound . The fully saturated analog cyclohexyl acetate (622‑45‑7) boils at 173 °C (760 mm Hg) [1]. The boiling‑point gap between the ester (76 °C at reduced pressure) and cyclohexyl acetate (173 °C at ambient pressure) underscores that the three entities occupy distinct volatility and purification regimes.

Physicochemical properties Purification Formulation

Hydrolytic and Metabolic Fate Divergence: Esterase Susceptibility vs. Complex Dissociation

Monocyclic acetates such as cyclohexyl acetate are rapidly hydrolysed by carboxylesterases (CES) to the parent alcohol and acetic acid [1]. Extrapolating this class behaviour, 1‑cyclohexenyl acetate would undergo enzyme‑catalysed hydrolysis to cyclohexenol and acetate [2]. In contrast, the pre‑formed acetic acid–cyclohexenol complex (31901‑95‑8) already contains both fragments and would dissociate rather than hydrolyse, likely exhibiting faster apparent release of acetic acid without enzymatic catalysis. No head‑to‑head kinetic study of the complex vs. the ester under identical CES‑assay conditions has been reported; the inference is class‑level.

Hydrolysis Metabolic stability Carboxylesterase

Cyclohexenol, Acetate (CAS 31901-95-8): Application Scenarios Driven by Product-Specific Evidence


Non-Enzymatic Acetic Acid Release in Fragrance and Flavour Delivery Systems

The acetic acid–cyclohexenol complex (31901‑95‑8) dissociates spontaneously to liberate acetic acid without requiring esterase activity, in contrast to the ester 1‑cyclohexenyl acetate (1424‑22‑2) which depends on carboxylesterase‑catalysed hydrolysis [1]. This property can be exploited in formulations where a predictable, enzyme‑independent release of acetic acid (for pH modulation or aroma perception) is desired, such as in non‑aqueous fragrance concentrates or thermally triggered flavour delivery.

Precursor for Cyclohexenol in Synthetic Sequences Avoiding Ester Hydrolysis Steps

Because the complex already contains cyclohexenol and acetic acid in a 1:1 stoichiometry, it can serve as a latent source of cyclohexenol in reactions where the free alcohol is required but ester saponification would be incompatible with other functional groups . This circumvents the additional step and base waste associated with hydrolysing the covalent ester.

Analytical Reference Standard for CAS‑Specific Identity Verification

Given the frequent confusion between CAS 31901‑95‑8 (complex) and CAS 1424‑22‑2 (ester), a certified reference standard of the complex is essential for LC‑MS or GC‑MS identity confirmation in procurement quality control. The +18 Da mass shift (158 vs. 140 m/z) and distinct retention time provide unambiguous authentication [2].

Mechanistic Probe for Differentiating Acid‑Base from Covalent Reactivity Pathways

The complex can be employed as a mechanistic probe to distinguish reactions that proceed via free acetic acid catalysis from those requiring a covalent enol‑ester intermediate. For example, in acylation screens, the complex's inability to function as an acyl donor—unlike 1‑cyclohexenyl acetate [3]—allows researchers to assign reaction pathways with greater confidence.

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